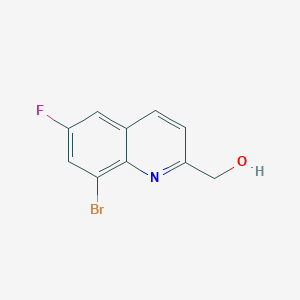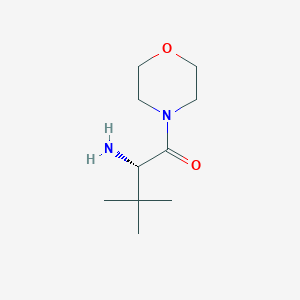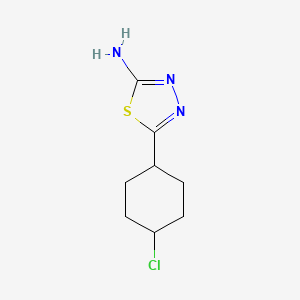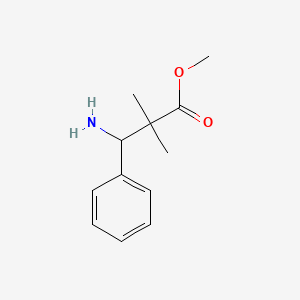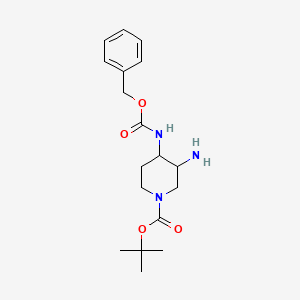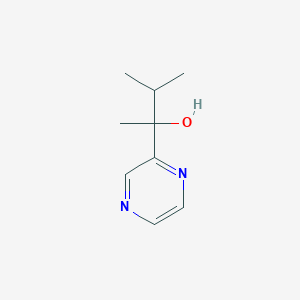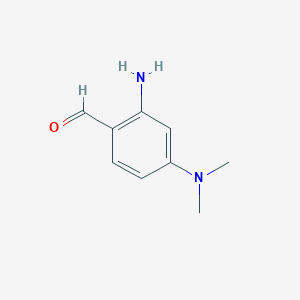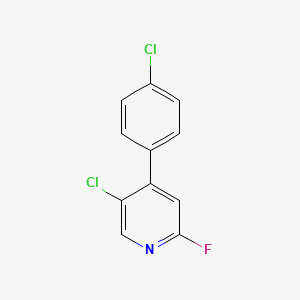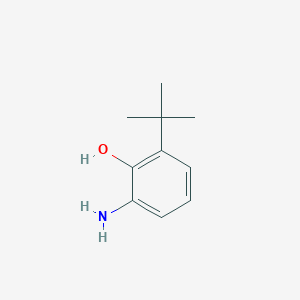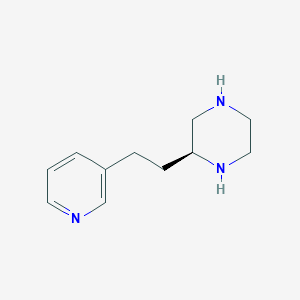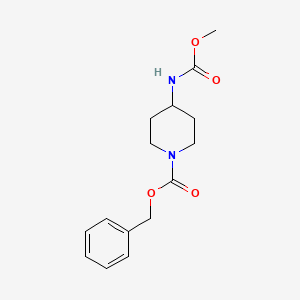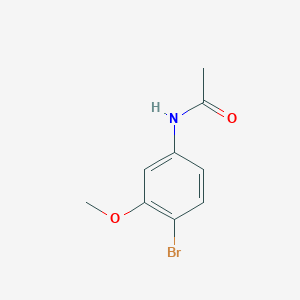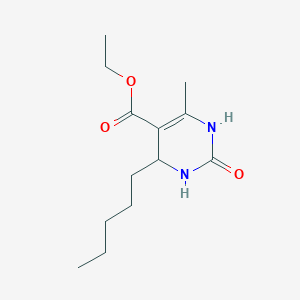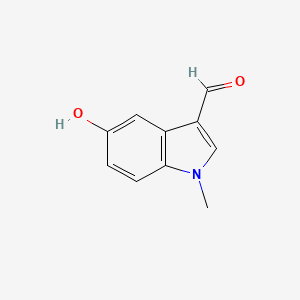
5-hydroxy-1-methylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a hydroxyl group at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1-methylindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a suitable precursor with the desired substituents.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of the indole ring followed by functional group modifications. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Hydroxy-1-methyl-1H-indole-3-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学研究应用
5-hydroxy-1-methylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-hydroxy-1-methylindole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The indole ring structure is known to interact with proteins and nucleic acids, affecting cellular processes.
相似化合物的比较
1-Methylindole-3-carboxaldehyde: Lacks the hydroxyl group at the 5th position.
5-Hydroxyindole-3-carboxaldehyde: Lacks the methyl group at the 1st position.
Indole-3-carboxaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness: 5-hydroxy-1-methylindole-3-carbaldehyde is unique due to the presence of both the hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
5-hydroxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-7(6-12)9-4-8(13)2-3-10(9)11/h2-6,13H,1H3 |
InChI 键 |
UWUDPEJAJDVWTL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=CC(=C2)O)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
